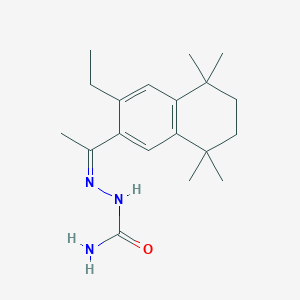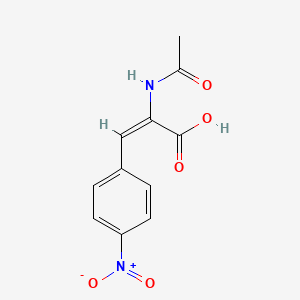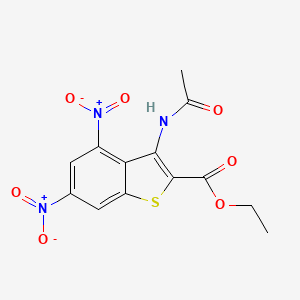
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime (DMDDO) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDDO belongs to the family of indole-derived compounds that possess a unique chemical structure with a wide range of biological activities.
作用机制
The mechanism of action of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various signaling pathways. This compound has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, this compound has been found to modulate the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to improve cognitive function and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has a relatively short half-life, which can limit its efficacy in certain experiments.
未来方向
There are several future directions for the research on 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Another potential direction is to investigate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the development of novel therapeutic agents.
合成方法
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime can be synthesized by a multistep reaction process starting from commercially available starting materials. The synthesis involves the reaction of 5,6,7,8-tetrahydro-4H-indol-4-one with 2,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. The product is then further reacted with benzaldehyde in the presence of a catalyst to yield this compound.
科学研究应用
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
属性
IUPAC Name |
(NE)-N-(6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-22(2)14-19(23-25)18-13-20(16-9-5-3-6-10-16)24(21(18)15-22)17-11-7-4-8-12-17/h3-13,25H,14-15H2,1-2H3/b23-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTBXGDLSRIVBK-FCDQGJHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NO)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/O)/C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)


![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)




![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)

